Florfenicol

Catalog No.
S528085
CAS No.
73231-34-2
M.F
C12H14Cl2FNO4S
M. Wt
358.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Florfenicol

CAS Number

73231-34-2

Product Name

Florfenicol

IUPAC Name

2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide

Molecular Formula

C12H14Cl2FNO4S

Molecular Weight

358.2 g/mol

InChI

InChI=1S/C12H14Cl2FNO4S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-15)16-12(18)11(13)14/h2-5,9-11,17H,6H2,1H3,(H,16,18)/t9-,10-/m1/s1

InChI Key

AYIRNRDRBQJXIF-NXEZZACHSA-N

SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O

Solubility

Soluble in DMSO, not in water

Synonyms

3-fluorothiamphenicol, chloramphen, florfenicol, florphenicol, Sch 25298, Sch-25298, thiamphenicol, 3-fluoro

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(C(CF)NC(=O)C(Cl)Cl)O

Isomeric SMILES

CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CF)NC(=O)C(Cl)Cl)O

Description

The exact mass of the compound Florfenicol is 357.00046 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 759287. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Glycols - Propylene Glycols - Chloramphenicol - Supplementary Records. It belongs to the ontological category of secondary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Otologicals, Corticosteroids and antiinfectives in combination -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Florfenicol is a broad-spectrum bacteriostatic antibiotic used exclusively in veterinary medicine . It’s primarily used to treat a range of diseases in farm and aquatic animals . This synthetic analog of thiamphenicol and chloramphenicol works by inhibiting ribosomal activity, thereby disrupting bacterial protein synthesis . It has been proven effective against a variety of Gram-positive and Gram-negative bacterial groups .

In addition to its antibacterial properties, Florfenicol has been found to possess anti-inflammatory properties and reduce immune cell proliferation and cytokine production . The inappropriate use of florfenicol has led to concerns about resistance genes, and its low solubility in water has made it difficult to formulate aqueous solutions using organic solvents .

Research is being conducted to improve the delivery of Florfenicol as an antimicrobial agent . One such method is the development of nanocrystals, which is considered one of the most useful methods for solubilizing Florfenicol . This often requires solubility data of Florfenicol in different mixed solvents .

In a study, the solubility of Florfenicol was determined by the gravimetric method in methanol + water, ethanol + water, 1-propanol + water, and isopropanol + water binary solvents at temperatures from 278.15 to 318.15 K . The solubility of Florfenicol increased with the increase in temperature . The solubility of Florfenicol in methanol + water mixed solvent increases with the decrease in water ratio, while the solubility of Florfenicol in ethanol + water, 1-propanol + water, or isopropanol + water mixed solvents increased first and then decreased with the decrease in water ratio, indicating a cosolvency phenomenon .

Florfenicol is a synthetic antibiotic belonging to the amphenicol class, which includes other compounds like chloramphenicol and thiamphenicol. Its chemical structure is characterized by a fluorinated aromatic ring, with the formula C12H14Cl2FNO4SC_{12}H_{14}Cl_{2}FNO_{4}S . Florfenicol is primarily utilized in veterinary medicine for the treatment of bacterial infections in livestock and aquaculture. It exhibits broad-spectrum bacteriostatic activity, effectively inhibiting both Gram-positive and Gram-negative bacteria by binding to the 50S ribosomal subunit, thereby disrupting protein synthesis .

Florfenicol acts as a bacteriostatic antibiotic by inhibiting protein synthesis in bacteria. It binds to the 50S ribosomal subunit, a critical component for translating messenger RNA (mRNA) into proteins. This binding prevents the formation of peptide bonds, essential for bacterial growth and survival [].

  • Antimicrobial resistance: Overuse of florfenicol in animals can contribute to the development of antibiotic-resistant bacteria, posing a threat to both animal and human health [].
  • Environmental impact: Improper disposal of florfenicol-containing waste can contaminate water sources and potentially harm aquatic organisms [].
, particularly in the context of its synthesis and degradation. The synthesis typically involves several steps, including cyclization and selective reduction reactions, often utilizing catalysts like potassium dichromate or tungsten-based compounds in organic solvents .

In terms of degradation, florfenicol can be subjected to defluorination and dechlorination processes, which are significant for understanding its environmental impact. Studies have shown that florfenicol can degrade in aquatic environments through electrochemical oxidation and other pathways .

The synthesis of florfenicol involves several key steps:

  • Preparation of Intermediates: The starting material, 2-bromo-3-chloro-1-[4-(methylsulfonyl)phenyl]-1-acetone, is dissolved in an organic solvent.
  • Oxidation Reaction: An oxidation catalyst is added along with hydrogen peroxide to facilitate the conversion of intermediates into florfenicol .
  • Chiral Resolution: The synthesis includes steps to resolve chirality issues associated with the compound .
  • Final Product Formation: The final steps involve introducing fluorine atoms through nucleophilic reactions under acidic conditions.

These methods are designed to enhance yield and purify the final product while minimizing environmental impact.

Florfenicol is predominantly used in veterinary medicine for treating infections in various animals, including cattle, pigs, and fish. Its applications include:

  • Respiratory Infections: Effective against pathogens causing respiratory diseases in livestock.
  • Aquaculture: Used to manage bacterial infections in fish farming.
  • Anti-inflammatory Uses: Explored for potential applications beyond antibiotics due to its anti-inflammatory properties .

Florfenicol has been studied for its interactions with other drugs. Notably, it can increase the risk of methemoglobinemia when combined with certain anesthetics like benzocaine and bupivacaine . Additionally, interactions may affect the efficacy of vaccines such as the BCG vaccine when administered concurrently with florfenicol .

Florfenicol shares structural similarities with several other antibiotics in the amphenicol class. Below is a comparison highlighting its uniqueness:

CompoundChemical Structure FeaturesUnique Aspects
FlorfenicolContains fluorine atom; sulfonyl groupExclusively designed for veterinary use; less toxic than chloramphenicol
ChloramphenicolContains nitro group; hydroxyl groupAssociated with serious side effects in humans; not used in food animals
ThiamphenicolContains hydroxyl group; similar sulfonyl structureUsed in human medicine but has limitations due to resistance
AzidamfenicolContains azide group; hydroxyl groupPrimarily experimental; not widely used clinically

Florfenicol's unique fluorinated structure enhances its antibacterial properties while minimizing toxicity compared to chloramphenicol, making it a preferred choice in veterinary applications .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

0.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

357.0004627 g/mol

Monoisotopic Mass

357.0004627 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9J97307Y1H

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the treatment of acute canine otitis externa or acute exacerbations of recurrent otitis caused by mixed infections of susceptible strains of bacteria sensitive to florfenicol (Staphylococcus pseudintermedius) and fungi sensitive to terbinafine (Malassezia pachydermatis).
For therapeutic treatment of bovine respiratory disease (BRD) associated with pyrexia due to Mannheimia haemolytica, Pasteurella multocida and Histophilus somni susceptible to florfenicol.,

MeSH Pharmacological Classification

Anti-Bacterial Agents

ATC Code

QS02CA91
QJ01BA99

Pictograms

Irritant

Irritant

Other CAS

73231-34-2

Wikipedia

Florfenicol
Benzoctamine

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Syriopoulou VP, Harding AL, Goldmann DA, Smith AL (February 1981). "In vitro antibacterial activity of fluorinated analogs of chloramphenicol and thiamphenicol". Antimicrob. Agents Chemother. 19 (2): 294–7. doi:10.1128/aac.19.2.294. PMC 181412. PMID 6957162.

"Florfenicol".

Gaunt, P. S.; Langston, C.; Wrzesinski, C.; Gao, D.; Adams, P.; Crouch, L.; Sweeney, D.; Endris, R. (2013). "Multidose pharmacokinetics of orally administered florfenicol in the channel catfish ( )". Journal of Veterinary Pharmacology and Therapeutics. 36 (5): 502–506. doi:10.1111/j.1365-2885.2012.01426.x. PMID 22882087.

http://www.ema.europa.eu/docs/en_GB/document_library/Maximum_Residue_Limits_-_Report/2009/11/WC500014277.pdf[bare URL PDF]

Shen, J.; Wu, X.; Jiang, H. (2002). "Pharmacokinetics of florfenicol in healthy and Escherichia coli-infected broiler chickens". Research in Veterinary Science. 73 (2): 137–140. doi:10.1016/s0034-5288(02)00033-4. PMID 12204631.

Robinson, N.E.; Sprayberry, K.A. (2009). Current therapy in equine medicine. Saunders Elesevier. p. 13. ISBN 978-1-4160-5475-7. Retrieved March 21, 2011.

Lee I-chia (8 January 2013). "Survey suggests certain eggs may be dangerous". Taipei Times. Retrieved 3 November 2014.

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